3-benzyl-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-benzyl-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040671-07-5
VCID: VC11934243
InChI: InChI=1S/C24H20N4O4S2/c1-30-16-8-9-17(19(12-16)31-2)22-26-20(32-27-22)14-34-24-25-18-10-11-33-21(18)23(29)28(24)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4)OC
Molecular Formula: C24H20N4O4S2
Molecular Weight: 492.6 g/mol

3-benzyl-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040671-07-5

Cat. No.: VC11934243

Molecular Formula: C24H20N4O4S2

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040671-07-5

Specification

CAS No. 1040671-07-5
Molecular Formula C24H20N4O4S2
Molecular Weight 492.6 g/mol
IUPAC Name 3-benzyl-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C24H20N4O4S2/c1-30-16-8-9-17(19(12-16)31-2)22-26-20(32-27-22)14-34-24-25-18-10-11-33-21(18)23(29)28(24)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3
Standard InChI Key NFNHGWJWKNBVKF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4)OC

Introduction

The compound 3-benzyl-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that combines several functional groups, including a thieno[3,2-d]pyrimidine core, an oxadiazole ring, and a benzyl group. This compound is structurally similar to 3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)thieno[3,2-d]pyrimidin-4-one, which has been documented with a CAS number of 1040671-00-8 and a molecular formula of C24H20N4O4S2 .

Synthesis and Characterization

The synthesis of similar compounds typically involves multi-step reactions, including condensation reactions to form the oxadiazole ring and nucleophilic substitution to attach the benzyl group. Characterization is often performed using NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Potential Applications

Compounds with similar structures have been explored for their potential as pharmaceuticals. For example, thieno[3,2-d]pyrimidines have shown promise in anticancer research due to their ability to inhibit key enzymes involved in cancer cell proliferation. Oxadiazoles are also known for their antimicrobial properties, making them candidates for the development of new antibiotics.

Potential ApplicationDescription
Anticancer AgentsInhibition of enzymes involved in cancer cell proliferation
Antimicrobial AgentsActivity against bacteria and fungi

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator